4-Methoxy-6-(trifluoromethyl)picolinaldehyde

Description

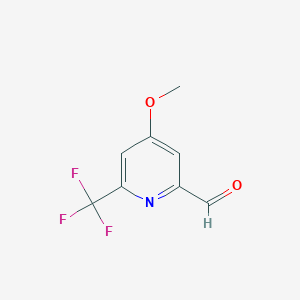

4-Methoxy-6-(trifluoromethyl)picolinaldehyde is a pyridine-derived aldehyde featuring a methoxy (-OCH₃) group at position 4 and a trifluoromethyl (-CF₃) group at position 6 of the pyridine ring, with an aldehyde (-CHO) functional group at position 2 (inferred from structural conventions of picolinaldehydes) . For instance, European patents highlight its incorporation into complex molecules such as 4-((2R,3S,4S,5R)-3-(4-methoxy-6-(trifluoromethyl)pyridin-3-yl)-4,5-dimethyl-5-(trifluoromethyl)tetrahydrofuran-2-carboxamido)picolinamide, which exhibits structural complexity suitable for therapeutic applications . The electron-withdrawing -CF₃ group enhances metabolic stability and lipophilicity, while the methoxy group modulates electronic density, influencing reactivity in coupling or condensation reactions .

Properties

Molecular Formula |

C8H6F3NO2 |

|---|---|

Molecular Weight |

205.13 g/mol |

IUPAC Name |

4-methoxy-6-(trifluoromethyl)pyridine-2-carbaldehyde |

InChI |

InChI=1S/C8H6F3NO2/c1-14-6-2-5(4-13)12-7(3-6)8(9,10)11/h2-4H,1H3 |

InChI Key |

LOMUETVVOJORNB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC(=C1)C(F)(F)F)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table and analysis compare 4-Methoxy-6-(trifluoromethyl)picolinaldehyde with key analogs, focusing on substituent positions, functional groups, and applications.

Structural and Functional Differences

Electron Effects and Reactivity

- Trifluoromethyl (-CF₃) vs. Methyl (-CH₃): The -CF₃ group in the target compound is strongly electron-withdrawing, reducing electron density at the pyridine ring and stabilizing intermediates in nucleophilic reactions.

- Methoxy (-OCH₃) Positioning: The methoxy group at position 4 in the target compound donates electrons via resonance, while its positional isomer (3-Methoxy-6-(trifluoromethyl)picolinic acid) has -OCH₃ at position 3, altering regioselectivity in reactions such as Suzuki couplings .

Functional Group Influence

- Aldehyde vs. Carboxylic Acid: The aldehyde group in this compound enables condensation reactions (e.g., forming imines or hydrazones), whereas the carboxylic acid in 3-Methoxy-6-(trifluoromethyl)picolinic acid is suited for amide bond formation, common in drug conjugates .

- Amine vs. Aldehyde: 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine serves as a nucleophile in amidation or urea formation, contrasting with the electrophilic aldehyde in the target compound .

Q & A

Q. What are the recommended synthetic routes for 4-Methoxy-6-(trifluoromethyl)picolinaldehyde, and how do reaction conditions influence yield?

The synthesis of fluorinated picolinaldehydes typically involves nucleophilic aromatic substitution (SNAr) or directed ortho-metalation strategies. For example, introducing a trifluoromethyl group may require halogen exchange (e.g., Cl → CF3) using trifluoromethylation reagents like Ruppert-Prakash reagents (TMSCF3) under copper catalysis . Methoxy groups can be introduced via demethylation-protection sequences or direct substitution. Key factors affecting yield include:

- Temperature : Higher temperatures (80–120°C) accelerate SNAr but may promote side reactions.

- Solvent : Polar aprotic solvents (DMF, THF) enhance reactivity.

- Catalysts : CuI or Pd-based catalysts improve trifluoromethylation efficiency .

Purification often involves column chromatography or recrystallization, monitored by <sup>19</sup>F NMR to confirm CF3 incorporation .

Q. How can researchers validate the structural integrity of this compound?

Combined spectroscopic and computational methods are critical:

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm methoxy (-OCH3) and aldehyde (-CHO) signals. The deshielding effect of CF3 on adjacent protons (~δ 8.5–9.0 ppm) is diagnostic .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> for C8H7F3NO2, expected m/z 218.033).

- X-ray Crystallography : Resolves regiochemical ambiguities, especially for trifluoromethyl positioning .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during trifluoromethyl group installation?

Trifluoromethylation often competes with:

- Hydrolysis : Moisture-sensitive reagents (e.g., CF3SiMe3) require anhydrous conditions.

- Over-substitution : Steric hindrance from the methoxy group at position 4 can reduce reactivity at position 5. Computational DFT studies predict electron-deficient sites, guiding reagent selection .

Example : Using catalytic Pd(PPh3)4 with slow reagent addition minimizes byproducts .

Q. How do electronic effects of the trifluoromethyl and methoxy groups influence reactivity in cross-coupling reactions?

The electron-withdrawing CF3 group deactivates the pyridine ring, reducing electrophilicity at the aldehyde position. Conversely, the methoxy group donates electrons via resonance, creating regioselective reactivity:

Q. What analytical approaches resolve contradictions in biological activity data for derivatives of this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:

- Solubility Differences : Fluorinated compounds often exhibit low aqueous solubility. Use DMSO-d6 solubility assays and correlate with logP values .

- Metabolite Interference : LC-MS/MS tracks degradation products in cell-based assays.

- Conformational Analysis : Molecular docking simulations (e.g., AutoDock Vina) identify binding pose variations due to CF3 steric effects .

Methodological Considerations

Q. What computational tools predict the physicochemical properties of this compound?

- LogP Calculation : Use MarvinSketch or ACD/Labs to estimate lipophilicity (predicted logP ~1.8).

- pKa Prediction : The aldehyde proton (pKa ~-2) is highly acidic, while the pyridine nitrogen (pKa ~3.5) influences solubility .

- Electrostatic Potential Maps : Gaussian09 visualizes electron-deficient regions for reaction planning .

Q. How to optimize reaction scalability while maintaining regiochemical fidelity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.